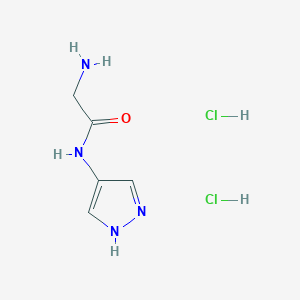

2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride typically involves the reaction of 4-amino-1H-pyrazole with chloroacetyl chloride, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require temperature control to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrazole compounds, which can have different biological activities and applications .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily investigated for its therapeutic properties due to its ability to interact with biological systems. Key areas of interest include:

- Antiviral Activity : Research indicates that 2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride exhibits antiviral properties, making it a candidate for the development of antiviral medications. Its mechanism may involve the inhibition of viral replication pathways.

- Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases. Its structural characteristics allow it to interact with neuronal receptors and enzymes, which may mitigate neurodegeneration.

Pharmacological Applications

The pharmacological implications of this compound are substantial:

- Inhibition of Kinases : It has been identified as a direct inhibitor of p21-activated kinase (PAK), which is involved in cell growth and survival. This inhibition suggests potential therapeutic applications in cancer treatment, where PAK is often overactive .

- Enzyme Binding : The compound's structure allows it to bind effectively to various enzymes, which can be leveraged for drug design aimed at inhibiting specific enzymatic activities involved in disease processes.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic synthesis techniques that ensure high purity and yield suitable for research applications. The general synthetic route includes:

- Formation of the pyrazole core.

- Introduction of the acetamide group.

- Dihydrochloride salt formation for enhanced solubility and stability.

The compound's molecular formula is C8H11Cl2N4O, with a molecular weight of approximately 276.15 g/mol .

Several studies have documented the biological activities of this compound:

- A study published in PMC highlighted its effectiveness against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal fibroblasts .

- Another investigation focused on its antioxidant properties, demonstrating that modifications to the pyrazole core could enhance its efficacy against oxidative stress-related diseases .

These findings underscore the compound's potential across multiple therapeutic areas.

Mécanisme D'action

The mechanism of action of 2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

- 2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide dihydrochloride

- 2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride

Uniqueness

2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives . Its ability to form stable dihydrochloride salts also enhances its solubility and stability, making it a valuable compound for various applications .

Activité Biologique

2-Amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a pyrazole moiety, and an acetamide group. Its molecular formula is C5H8Cl2N4O, with a molecular weight of approximately 195.06 g/mol. The compound's unique structural features contribute to its biological activity, particularly in enzyme inhibition and modulation.

The primary mechanism of action involves the compound's interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of various kinases, including p21-activated kinase (PAK), which is implicated in cellular processes such as growth and survival. By binding to the active sites of these kinases, the compound effectively blocks substrate access and subsequent phosphorylation events, which can lead to altered cellular signaling pathways .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with reported IC50 values indicating potent growth inhibition .

- Enzyme Inhibition : It serves as a valuable tool in studying enzyme inhibitors, particularly in the context of kinases involved in cancer progression .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which could be attributed to the modulation of inflammatory pathways through enzyme inhibition .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 3.79 | |

| Anticancer | NCI-H460 | 42.30 | |

| Enzyme Inhibition | PAK | Low micromolar | |

| Anti-inflammatory | Various | Varies |

Case Study: Inhibition of PAK

A study investigating the inhibition of PAK by this compound revealed that it binds effectively to the kinase's active site, leading to reduced phosphorylation levels in treated cells. This inhibition is significant in cancer biology where PAK is often overexpressed. The compound's specificity for PAK over other kinases suggests its potential as a targeted therapeutic agent.

Structural Analogues and SAR Studies

Research into structure-activity relationships (SAR) has indicated that modifications to the pyrazole ring can enhance biological activity. For instance, derivatives with additional functional groups have shown improved potency against specific targets while maintaining selectivity .

Propriétés

IUPAC Name |

2-amino-N-(1H-pyrazol-4-yl)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O.2ClH/c6-1-5(10)9-4-2-7-8-3-4;;/h2-3H,1,6H2,(H,7,8)(H,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPPWXVIZWRIOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)NC(=O)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.